8-methylquinolin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds like 8-hydroxyquinolines has been achieved via the modified Mannich reaction starting from 8-hydroxyquinoline, formaldehyde, and various amines . Another method involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis

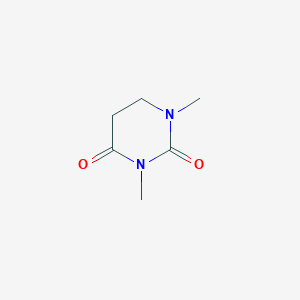

The molecular structure of 8-methylquinolin-3-amine dihydrochloride is based on the quinoline scaffold, which is a heterocyclic aromatic compound. The quinoline ring system is fused with a benzene and a pyridine ring .Scientific Research Applications

- The pyranoquinoline ring system, including 8-methylquinolin-3-amine, has attracted interest due to its pharmacological activities .

Drug Discovery and Medicinal Chemistry

Anticancer Properties

Future Directions

The future directions in the research of 8-methylquinolin-3-amine dihydrochloride and related compounds involve their potential applications in various scientific fields, including chemistry, biology, pharmacology, and material sciences. There is also interest in developing new synthetic methods for these compounds .

Mechanism of Action

Target of Action

Quinoline, a related compound, is known to have versatile applications in the fields of industrial and synthetic organic chemistry, and plays a major role in medicinal chemistry .

Mode of Action

Quinoline-based compounds are known to interact with their targets through various mechanisms, including interference with the ability of certain parasites to break down and digest hemoglobin .

Biochemical Pathways

Quinoline and its derivatives are known to be involved in a wide range of biological and pharmaceutical activities .

Result of Action

Quinoline-based compounds are known to have various biological and pharmaceutical effects .

Action Environment

The synthesis and side effects of quinoline and its derivatives on the environment have been studied .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-methylquinolin-3-amine dihydrochloride involves the reaction of 8-methylquinoline with ammonia followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "8-methylquinoline", "ammonia", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "8-methylquinoline is reacted with ammonia in ethanol to form 8-methylquinolin-3-amine.", "The resulting amine is then reduced with sodium borohydride in methanol to form 8-methylquinolin-3-amine dihydrochloride.", "The dihydrochloride salt is obtained by reacting the amine with hydrochloric acid in water." ] } | |

CAS RN |

1296950-65-6 |

Product Name |

8-methylquinolin-3-amine dihydrochloride |

Molecular Formula |

C10H12Cl2N2 |

Molecular Weight |

231.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.